molecular formula C17H26ClN B562355 Sibutramine-d6 CAS No. 1216544-25-0

Sibutramine-d6

Cat. No.: B562355
CAS No.: 1216544-25-0
M. Wt: 285.889
InChI Key: UNAANXDKBXWMLN-LIJFRPJRSA-N
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Description

Sibutramine-d6: is a deuterated form of sibutramine, a compound primarily used as an appetite suppressant for the treatment of obesity. The deuterium atoms replace hydrogen atoms in the molecular structure, which can be useful in various research applications, particularly in the study of metabolic pathways and pharmacokinetics. The molecular formula of this compound is C17H20D6ClN, and it has a molecular weight of 285.88 g/mol .

Mechanism of Action

Target of Action

Sibutramine-d6 primarily targets neurotransmitters in the brain, specifically norepinephrine, serotonin, and to a lesser extent, dopamine . These neurotransmitters play a crucial role in mood regulation and the feeling of satiety .

Mode of Action

This compound operates as a norepinephrine, serotonin, and dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters at the neuronal synapse, it promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Biochemical Pathways

The therapeutic effects of this compound are exerted predominantly via its secondary (M1) and primary (M2) amine metabolites . These metabolites inhibit the reuptake of norepinephrine, serotonin, and dopamine both in vitro and in vivo . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced satiety, reduced food intake, and increased energy expenditure . Additionally, this compound has been found to have effects on cardiac hERG K+ channels .

Action Environment

Environmental factors such as the patient’s health status can influence the action, efficacy, and stability of this compound. For instance, it has been reported that Sibutramine is associated with QT-prolongation and cardiovascular adverse effects such as tachycardia, hypertension, and arrhythmias in a number of clinical cases . Therefore, the safety of this compound should be assessed considering the possible risk occurring in preclinical testing and clinical use .

Biochemical Analysis

Biochemical Properties

Sibutramine-d6, like its parent compound sibutramine, interacts with various enzymes and proteins involved in neurotransmitter reuptake. It inhibits the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This interaction alters the concentration of these neurotransmitters in the synaptic cleft, influencing various biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on neurotransmitter levels. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, this compound can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the reuptake transporters for serotonin, noradrenaline, and dopamine. This inhibition prevents these neurotransmitters from being taken back up into the pre-synaptic neuron after they have been released, leading to increased levels in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the parent compound, sibutramine, has a half-life of approximately 1 hour in plasma, suggesting that this compound may have similar temporal dynamics .

Dosage Effects in Animal Models

Studies on sibutramine have shown that it can have dose-dependent effects, with higher doses leading to greater weight loss but also increased risk of side effects .

Transport and Distribution

Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized to the synaptic cleft where it can interact with neurotransmitter reuptake transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sibutramine-d6 involves the incorporation of deuterium atoms into the sibutramine molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of sibutramine can lead to the formation of this compound. This approach ensures that the deuterium atoms are incorporated at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Deuteration: Introduction of deuterium atoms into the precursor molecules.

    Purification: Separation and purification of the deuterated product using techniques such as chromatography.

    Quality Control: Ensuring the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Sibutramine-d6 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Sibutramine-d6 has several scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sibutramine in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of sibutramine.

    Drug Development: Using this compound as a reference standard in the development of new drugs and therapeutic agents.

    Analytical Chemistry: Employing this compound in analytical techniques such as mass spectrometry to improve the accuracy and sensitivity of measurements.

Comparison with Similar Compounds

    Sibutramine: The non-deuterated form of Sibutramine-d6, used for the same therapeutic purposes.

    Phentermine: Another appetite suppressant that acts as a central nervous system stimulant.

    Topiramate: A medication used for weight loss and the treatment of epilepsy, which has different mechanisms of action compared to sibutramine.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterated structure, which makes it particularly useful in research applications. The presence of deuterium atoms can provide insights into the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in drug development and analytical chemistry .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAANXDKBXWMLN-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662190
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216544-25-0
Record name 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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